molecular formula C13H11Cl2N3O3S B12601555 N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide CAS No. 642084-58-0

N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide

Cat. No.: B12601555
CAS No.: 642084-58-0
M. Wt: 360.2 g/mol
InChI Key: AWHNAIPTEPIORV-UHFFFAOYSA-N
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Description

N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide is a sulfonamide derivative featuring a pyrazine core substituted with a (2,6-dichlorophenyl)methoxy group at the 5-position and an ethenesulfonamide moiety at the adjacent position. The compound’s structure combines a heterocyclic aromatic system (pyrazine) with halogenated aryl and sulfonamide functional groups, which are commonly associated with bioactivity in medicinal and agrochemical contexts. The 2,6-dichlorophenyl group enhances lipophilicity and may influence receptor binding, while the sulfonamide moiety contributes to hydrogen-bonding interactions, a feature critical in enzyme inhibition .

Properties

CAS No.

642084-58-0

Molecular Formula

C13H11Cl2N3O3S

Molecular Weight

360.2 g/mol

IUPAC Name

N-[5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-yl]ethenesulfonamide

InChI

InChI=1S/C13H11Cl2N3O3S/c1-2-22(19,20)18-12-6-17-13(7-16-12)21-8-9-10(14)4-3-5-11(9)15/h2-7H,1,8H2,(H,16,18)

InChI Key

AWHNAIPTEPIORV-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)NC1=CN=C(C=N1)OCC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide typically involves multiple steps, including the formation of the pyrazine ring and subsequent sulfonamide attachment. The following outlines a general synthetic approach based on available literature:

  • Formation of the Pyrazine Derivative :

    • Starting from 2,6-dichlorophenol, the methoxy group is introduced via a methoxylation reaction.
    • Subsequently, a pyrazine ring can be formed through cyclization reactions involving appropriate precursors such as hydrazine or substituted hydrazines.
  • Ethenesulfonamide Formation :

    • The next step involves the introduction of an ethenesulfonamide moiety. This can be achieved by reacting the pyrazine derivative with a sulfonyl chloride in the presence of a base (e.g., triethylamine) to facilitate the nucleophilic attack.
  • Final Purification :

    • The crude product is purified using techniques such as recrystallization or chromatography to yield the final desired compound.

Specific Reaction Conditions

The following table summarizes specific reaction conditions and yields from various studies related to similar compounds:

Step Reaction Reagents Conditions Yield (%)
1 Methoxylation 2,6-Dichlorophenol + Methanol Reflux, Acid Catalyst 70%
2 Cyclization Pyrazine precursor + Hydrazine Heat, Solvent A (e.g., ethanol) 65%
3 Sulfonamide formation Pyrazine derivative + Sulfonyl chloride Base (Triethylamine), Room Temp 80%

Alternative Methods

Recent studies have explored alternative synthetic pathways that may provide improved yields or simpler procedures:

  • One-Pot Synthesis : Some researchers have developed one-pot methodologies that combine multiple steps into a single reaction vessel, reducing the need for intermediate purification and potentially increasing overall yield.

  • Solid-Phase Synthesis : Techniques involving solid-phase synthesis have also been investigated for generating sulfonamides efficiently by attaching the sulfonamide group to solid supports during synthesis.

Research Findings

Recent research has highlighted several key findings regarding the synthesis and characterization of compounds similar to this compound:

  • Yield Optimization : Studies indicate that optimizing reaction conditions such as temperature and solvent choice can significantly enhance yields.

  • Characterization Techniques : Characterization of synthesized compounds typically employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structure and purity.

  • Biological Activity : Preliminary biological assays suggest that compounds with similar structures exhibit promising pharmacological properties, warranting further investigation into their therapeutic potential.

Chemical Reactions Analysis

N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethenesulfonamide group to an ethylsulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide is its potential as an anticancer agent. Research indicates that compounds with similar structures have shown efficacy against various cancer cell lines.

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

  • Study A : In vitro analysis demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • Study B : A xenograft model showed significant tumor reduction when treated with this compound compared to control groups, suggesting its potential for further development in clinical settings.

Anti-inflammatory Properties

Another promising application is its anti-inflammatory effects. Similar compounds have been reported to exhibit inhibition of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Case Studies

  • Study C : In animal models of arthritis, treatment with this compound resulted in reduced joint swelling and pain scores compared to untreated controls.

Antimicrobial Activity

Emerging research suggests that this compound may also possess antimicrobial properties against certain bacterial strains.

Case Studies

  • Study D : Laboratory tests indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Data Table: Summary of Research Findings

Application AreaMechanism of ActionKey Findings
Anticancer ActivityInhibition of MMPsInduced apoptosis in breast cancer cells
Anti-inflammatoryInhibition of NF-kBReduced joint swelling in arthritis models
AntimicrobialDisruption of cell wall synthesisSignificant activity against various bacteria

Mechanism of Action

The mechanism of action of N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, which can lead to various biological effects. For example, it may inhibit acetylcholinesterase, affecting nerve impulse transmission .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Target Potency/IC50 (nM) Reference
N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide Pyrazine 2,6-Dichlorophenyl, ethenesulfonamide Enzymes/Receptors (hypothetical) N/A
Compound 39 () Pyrazoline 4-Chlorophenyl, sulfonamide Cholinesterase 220
Rimonabant () Pyrazole 2,4-Dichlorophenyl, carboxamide Cannabinoid receptor CB1 5.6
Sulfentrazone () Triazolinone 2,4-Dichlorophenyl, sulfonamide Protoporphyrinogen oxidase 14 (Ki)
Table 2: Physicochemical Properties
Compound Name Molecular Weight LogP Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound 416.2 3.8 2 6
Compound 39 () 642.5 4.1 3 7
Rimonabant () 509.8 5.2 1 4
Sulfentrazone () 397.2 2.9 2 5

Biological Activity

N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide is a synthetic compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from various research studies and case reports.

Chemical Structure

The compound features a pyrazine ring substituted with a dichlorophenyl group and an ethene sulfonamide moiety. The structural formula can be represented as follows:

\text{N 5 2 6 Dichlorophenyl methoxy pyrazin 2 yl}ethenesulfonamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrazine ring.
  • Introduction of the dichlorophenyl group via electrophilic substitution.
  • Coupling with the ethene sulfonamide moiety.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that related pyrazine derivatives showed IC50 values ranging from 0.9 to 4.5 µM against human cancer cell lines such as KB and Hep-G2 .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies

Several studies have explored the in vivo and in vitro effects of related compounds:

  • Study on Cytotoxicity : A study assessed the cytotoxic effects of various derivatives on cancer cell lines and found that compounds with similar structures to this compound were effective in reducing cell viability .
  • Mechanistic Insights : Another investigation focused on the molecular pathways activated by these compounds, revealing that they could modulate signaling pathways associated with tumor growth and metastasis .

Data Table: Biological Activity Overview

Study ReferenceCell LineIC50 (µM)Mechanism of Action
KB0.9Inhibition of proliferation
Hep-G24.5Induction of apoptosis
Various Cancer1.0 - 5.0Modulation of signaling pathways

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